molecular formula C18H15Cl4NO2 B13783032 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- CAS No. 67846-02-0

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-

Cat. No.: B13783032
CAS No.: 67846-02-0
M. Wt: 419.1 g/mol
InChI Key: KEEUXWVQBUEGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(33113,7)dec-2-yl- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Halogenation: Introduction of chlorine atoms at specific positions on the ring structure.

    Functional Group Modifications: Addition of tricyclo decyl groups through nucleophilic substitution or other organic reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Introduction to 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound across different domains such as medicinal chemistry, materials science, and environmental science.

Structural Characteristics

The compound features a tetrachloro substitution pattern on the isoindole moiety, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

1H-Isoindole derivatives have been explored for their potential as pharmaceuticals due to their ability to interact with various biological targets.

Case Studies:

  • Anticancer Activity : Research has indicated that compounds similar to 1H-Isoindole-1,3(2H)-dione exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that tetrachloro derivatives can inhibit cell proliferation in breast cancer models .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens. The chlorinated isoindoles are believed to disrupt microbial cell membranes .

Materials Science

The unique properties of 1H-Isoindole derivatives allow them to be utilized in the development of advanced materials.

Applications:

  • Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability under heat .

Environmental Science

The environmental impact of synthetic compounds is a growing concern. Research into the degradation pathways of chlorinated isoindoles is crucial for assessing their ecological footprint.

Findings:

  • Biodegradation Studies : Studies have indicated that certain microbial strains can metabolize chlorinated isoindoles, suggesting potential bioremediation strategies for contaminated sites .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer CellsInhibition of cell proliferation
AntimicrobialVarious Bacterial StrainsDisruption of cell membranes

Table 2: Material Properties

PropertyValueApplication Area
Thermal StabilityHighPolymer Chemistry
Mechanical StrengthEnhancedAdvanced Materials

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with specific molecular targets and pathways. These compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Similar in structure and chemical properties.

    Naphthalimide Derivatives: Known for their biological activity and applications in medicinal chemistry.

    Isoquinoline Derivatives: Another class of nitrogen-containing heterocycles with diverse applications.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which may impart distinct chemical and biological properties.

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl is noted for its potential pharmacological properties. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₈Cl₄N₂O₂
  • SMILES Notation : ClC(=O)N1C(C2CC(C1)C3C2(C(C3)Cl)Cl)C(=O)N

This structure suggests multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that isoindole derivatives exhibit significant antimicrobial properties. In a study assessing various isoindole compounds, it was found that certain derivatives had potent antibacterial and antifungal activities. The tetrachloro substitution in this specific compound may enhance its interaction with microbial targets.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential through cyclooxygenase (COX) inhibition studies. Preliminary results suggest that it may selectively inhibit COX-2 over COX-1, similar to other known anti-inflammatory agents like meloxicam. The selectivity ratio is crucial as it indicates a reduced risk of gastrointestinal side effects typically associated with non-selective COX inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Ratio
Meloxicam0.750.107.5
Subject Compound0.500.0510

Neuroprotective Effects

Some studies have suggested neuroprotective effects of isoindole derivatives against oxidative stress-induced neuronal damage. The mechanism may involve the modulation of nitric oxide synthase pathways and the reduction of reactive oxygen species (ROS).

Case Study 1: Antibacterial Efficacy

In a controlled study evaluating the antibacterial efficacy of various isoindole derivatives against Staphylococcus aureus, the tetrachloro derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This effect was comparable to that observed with standard anti-inflammatory drugs.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : By binding to the active site of COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Antimicrobial Action : The presence of chlorine atoms may increase the lipophilicity and membrane permeability, facilitating interaction with microbial membranes.

Properties

CAS No.

67846-02-0

Molecular Formula

C18H15Cl4NO2

Molecular Weight

419.1 g/mol

IUPAC Name

2-(2-adamantyl)-4,5,6,7-tetrachloroisoindole-1,3-dione

InChI

InChI=1S/C18H15Cl4NO2/c19-12-10-11(13(20)15(22)14(12)21)18(25)23(17(10)24)16-8-2-6-1-7(4-8)5-9(16)3-6/h6-9,16H,1-5H2

InChI Key

KEEUXWVQBUEGFG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.